molecular formula C23H22N6O4S B2586659 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide CAS No. 1242994-84-8

2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide

Cat. No.: B2586659
CAS No.: 1242994-84-8
M. Wt: 478.53
InChI Key: CIBFUQDMUZNRMY-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with:

  • 5-amino and 3-(methylsulfanyl) groups.
  • A 1,2,4-oxadiazole ring at position 4, which is further substituted with a 3-methylphenyl group.
  • An acetamide side chain linked to a 2H-1,3-benzodioxol-5-ylmethyl moiety.

Properties

IUPAC Name

2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O4S/c1-13-4-3-5-15(8-13)21-26-22(33-28-21)19-20(24)29(27-23(19)34-2)11-18(30)25-10-14-6-7-16-17(9-14)32-12-31-16/h3-9H,10-12,24H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBFUQDMUZNRMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NCC4=CC5=C(C=C4)OCO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide” typically involves multi-step organic synthesis. The key steps may include:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Synthesis of the pyrazole ring via condensation reactions.
  • Introduction of the benzodioxole moiety through nucleophilic substitution.
  • Final coupling of the intermediate products to form the target compound.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, advanced purification methods such as chromatography, and the application of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Conditions may include the use of strong acids or bases, and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its various functional groups could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound could be studied for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for drug development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of “2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide” would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating their activity.

    Pathway Modulation: The compound could affect various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core and Substituent Variations

Table 1: Structural and Functional Group Comparisons

Compound Name/Structure Core Heterocycle Key Substituents Pharmacological Notes References
Target Compound Pyrazole 1,2,4-Oxadiazole, 3-methylphenyl, benzodioxolylmethyl N/A (Theoretical analysis) -
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide 1,2,4-Triazole Furan-2-yl, sulfanyl Anti-exudative activity (10 mg/kg)
N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide 1,2,4-Thiadiazole Methylsulfanyl, 4-fluorophenyl N/A
2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide 1,2,4-Triazole Pyridin-3-yl, sulfamoylphenyl N/A
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide 1,3,4-Thiadiazole Benzylsulfanyl, chloro-methylphenyl N/A
Key Observations

Heterocyclic Core Influence: The pyrazole-oxadiazole combination in the target compound is distinct from triazole or thiadiazole cores in analogues. Pyrazoles generally exhibit higher metabolic stability compared to triazoles, while oxadiazoles enhance lipophilicity and membrane permeability .

The benzodioxolylmethyl acetamide group in the target compound offers electron-rich aromaticity, contrasting with 4-sulfamoylphenyl () or 4-fluorophenyl (), which introduce polar or electronegative groups. This could influence solubility and blood-brain barrier penetration .

Pharmacological Implications :

  • Compounds with sulfanyl linkages (e.g., ) often demonstrate enhanced anti-inflammatory or antimicrobial activity. The target compound’s methylsulfanyl group may similarly contribute to redox modulation or enzyme inhibition .
  • The anti-exudative activity observed in ’s triazole derivatives (comparable to diclofenac) suggests that the target compound’s pyrazole-oxadiazole scaffold could be optimized for similar applications .

Biological Activity

The compound 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. It features multiple functional groups, including an amine, oxadiazole, and pyrazole moieties. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H22N6O2S2C_{22}H_{22}N_{6}O_{2}S_{2} with a molecular weight of approximately 466.58 g/mol. The structure includes:

  • Oxadiazole ring : Known for its diverse biological activities.
  • Pyrazole moiety : Associated with anti-inflammatory and anticancer effects.
  • Methylsulfanyl group : Potentially enhances lipophilicity and bioavailability.

Anticancer Properties

Research indicates that compounds containing pyrazole and oxadiazole scaffolds exhibit significant anticancer properties. For example, derivatives of these compounds have been shown to inhibit various cancer cell lines by blocking key enzymes and growth factors such as telomerase and topoisomerase .

A study conducted on similar pyrazole derivatives demonstrated their efficacy in inhibiting the proliferation of HepG2 liver cancer cells. The MTT assay revealed a dose-dependent response with significant cell viability reduction at concentrations as low as 12.5 µg/mL .

Anti-inflammatory Effects

Compounds similar to This compound have been reported to possess anti-inflammatory properties. These effects are attributed to the inhibition of pro-inflammatory cytokines and mediators .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : Compounds with oxadiazole rings may inhibit enzymes critical for cancer cell proliferation.
  • Cytokine Modulation : The presence of the pyrazole moiety may modulate immune responses by affecting cytokine release.
  • Cell Cycle Arrest : Studies suggest that such compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several studies have investigated the biological activities of structurally related compounds:

StudyCompoundBiological ActivityFindings
Pyrazole derivativesAnticancerSignificant inhibition of HepG2 cell proliferation at low concentrations
Oxadiazole derivativesEnzyme inhibitionBlocked activity of topoisomerase and telomerase in cancer cells
N-substituted derivativesAnti-inflammatoryReduced levels of pro-inflammatory cytokines

Q & A

Q. Q1. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The compound’s core structure involves a pyrazole-oxadiazole hybrid scaffold, synthesized via multi-step protocols. Key steps include:

  • Condensation : Use 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carbaldehyde with 5-aminopyrazole precursors under acidic conditions (e.g., acetic acid, H₂SO₄) to form the pyrazole-oxadiazole linkage .
  • Thioether formation : Introduce the methylsulfanyl group via nucleophilic substitution using methanethiol or dimethyl disulfide in the presence of a base (e.g., NaH) .
  • Acetamide coupling : React the intermediate with N-[(2H-1,3-benzodioxol-5-yl)methyl]amine using carbodiimide coupling agents (e.g., EDC/HOBt) .
    Optimization : Catalyst selection (e.g., zeolite Y-H for cyclization) and solvent systems (e.g., pyridine for reflux) improve regioselectivity and reduce byproducts .

Q. Q2. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

  • Spectroscopy : Confirm the structure via ¹H/¹³C NMR (e.g., pyrazole C-H protons at δ 6.8–7.2 ppm, oxadiazole C=O at ~165 ppm) and FT-IR (N-H stretch at ~3350 cm⁻¹, C=S at 650–750 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., m/z calculated for C₂₄H₂₂N₆O₃S: 498.15) .
  • Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) and monitor degradation .

Q. Q3. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Methodological Answer:

  • In vitro screening : Test antiproliferative activity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM doses .
  • Anti-inflammatory potential : Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages, with diclofenac as a reference .
  • Dose-response curves : Use 3–5 log-scale concentrations to calculate IC₅₀ values, ensuring triplicate replicates for statistical validity .

Advanced Research Questions

Q. Q4. How can computational methods predict structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Molecular docking : Perform docking studies (e.g., AutoDock Vina) against targets like COX-2 or EGFR using the oxadiazole and benzodioxole moieties as key pharmacophores. Validate with binding energy scores (<−8 kcal/mol) .
  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate with bioactivity data from analogues (e.g., triazole derivatives with IC₅₀ < 50 µM) .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (RMSD < 2 Å) in GROMACS .

Q. Q5. What strategies resolve contradictions in observed vs. predicted biological activity data?

Methodological Answer:

  • Metabolite profiling : Use LC-MS/MS to identify active metabolites (e.g., sulfoxide derivatives) that may contribute to off-target effects .
  • Off-target screening : Employ kinome-wide profiling (e.g., Eurofins KinaseScan) to detect interactions with unintended kinases .
  • Crystallography : Solve co-crystal structures of the compound with its primary target (e.g., COX-2) to validate binding modes and refine SAR hypotheses .

Q. Q6. How can the methylsulfanyl group’s electronic effects be modulated to enhance target selectivity?

Methodological Answer:

  • Bioisosteric replacement : Substitute -SMe with -SO₂Me or -CN to alter electron-withdrawing/donating properties and reduce metabolic oxidation .
  • Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide derivatives) to degrade specific targets .
  • Isotopic labeling : Synthesize ³⁵S-labeled analogues to track metabolic pathways and identify stability bottlenecks .

Q. Q7. What analytical techniques quantify the compound in complex biological matrices?

Methodological Answer:

  • LC-MS/MS : Use a triple quadrupole mass spectrometer with MRM transitions (e.g., m/z 498→380 for quantification) in plasma or tissue homogenates .
  • Sample preparation : Protein precipitation with acetonitrile (1:3 v/v) followed by SPE (C18 cartridges) improves recovery rates (>85%) .
  • Validation : Follow FDA guidelines for linearity (R² > 0.99), precision (CV < 15%), and LLOQ (1 ng/mL) .

Methodological Challenges

Q. Q8. How can researchers address low solubility in aqueous buffers during in vitro assays?

Methodological Answer:

  • Co-solvents : Use DMSO (<1% v/v) or cyclodextrin-based formulations (e.g., HP-β-CD) to enhance solubility without cytotoxicity .
  • Prodrug design : Synthesize phosphate or glycoside derivatives that hydrolyze in vivo to release the active compound .

Q. Q9. What synthetic strategies mitigate regioselectivity issues during oxadiazole formation?

Methodological Answer:

  • Microwave-assisted synthesis : Reduce reaction time (30 min vs. 5 h) and improve regioselectivity (>90% yield) under controlled temperature (150°C) .
  • Protecting groups : Temporarily block reactive amines with Boc or Fmoc groups during cyclization steps .

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